molecular formula C31H28P2 B1279269 (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene CAS No. 71042-54-1

(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene

Cat. No. B1279269
CAS RN: 71042-54-1
M. Wt: 462.5 g/mol
InChI Key: CDJHPMXMJUCLPA-QHNMYUOLSA-N
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Description

The compound (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene is a chiral bicyclic structure that contains a norbornene (bicyclo[2.2.1]heptane) core with diphenylphosphino groups. This structure is of interest due to its potential use as a chiral ligand in asymmetric synthesis, which is a key area in the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Synthesis Analysis

The synthesis of enantiopure norbornane derivatives, including those with (2S,3S)-bis[(diphenylphosphino)methyl] groups, has been achieved through a diastereoselective Diels-Alder reaction. This reaction involves di-(1R)-menthyl fumarate and 5-trimethylsilylcyclopentadiene, followed by a silver-promoted stereospecific frame rearrangement of a bromolactone intermediate . This method provides a route to obtain the desired chiral bicyclic ligands with high enantiomeric purity, which is crucial for their subsequent application in asymmetric catalysis.

Molecular Structure Analysis

The molecular structure of norbornene derivatives, which are closely related to the compound , has been studied using various techniques such as 1H NMR, FT-IR, CD, and X-ray crystallography . These studies have provided insights into the conformational preferences of these molecules. For example, X-ray crystallographic studies have confirmed the presence of a reverse-turn conformation in certain norborneno bispeptides, which may be relevant to understanding the spatial arrangement of the diphenylphosphino groups in (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene.

Chemical Reactions Analysis

The chiral bicyclic diphosphines synthesized from norbornane derivatives have been successfully used as ligands in rhodium-catalyzed asymmetric hydrogenations . These reactions demonstrate the utility of such compounds in enantioselective catalysis, leading to products with high enantiomeric excess. The ability to induce chirality in the hydrogenation process is a testament to the effectiveness of the molecular design and synthesis of these ligands.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene are not detailed in the provided papers, the general properties of related norbornene derivatives and their phosphine ligands can be inferred. These compounds are typically solid at room temperature and may exhibit high melting points due to their rigid bicyclic structure. The presence of diphenylphosphino groups suggests that they would have good solubility in organic solvents, which is important for their application in catalytic reactions. The chiral nature of these compounds also implies optical activity, which can be analyzed using techniques such as circular dichroism (CD) .

Scientific Research Applications

Enantioselective Synthesis

(Morimoto, Yamazaki, & Achiwa, 2004) and (Morimoto, Yamazaki, & Achiwa, 2005) discuss the synthesis of enantiopure bicyclo[2.2.1]heptane derivatives having both (2S,3S)-bis[(diphenylphosphino)methyl] and 7-syn-oxygen functional groups. These compounds are synthesized using diastereoselective Diels-Alder reactions, followed by silver-promoted stereospecific frame rearrangement. They are used in rhodium-catalyzed asymmetric hydrogenations, highlighting their potential in enantioselective synthesis.

Catalysis in Polymerization

(Alt & Heitz, 1998) explored the use of bicyclo[2.2.1]hept-2-ene (norbornene) in polymerization, catalyzed by cobalt(II) compounds. The polymerization in the presence of ethene results in low molecular weight polymers, showing the potential of these compounds in creating specific polymer structures.

Ligand Chemistry in Metal Complexes

(Brunner, Muschiol, & Zabel, 2008) discuss the oxidation of (E)-1,2-bis(diphenylphosphanyl)ethene to yield 2,3-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (NorphosO). They describe the synthesis and application of these compounds as ligands in metal complexes, underscoring their importance in the field of ligand chemistry.

Photoreactive Polymer Applications

(Griesser et al., 2009) studied Poly(N,N'-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), a polymer containing photoreactive arylamide groups. Upon UV irradiation, these groups undergo a photo-Fries rearrangement, leading to significant changes in the polymer's refractive index and surface properties. This demonstrates the potential of these compounds in creating photoreactive materials for optical applications.

Asymmetric Catalysis

(Brunner et al., 1981) present the use of bicyclo[2.2.1]hept-5-en-2,3-diylbis(diphenylphosphane oxide) in asymmetric catalysis. The resolution of this racemic compound and its application in Rhodium-catalyzed hydrogenations for amino acid synthesis highlights its role in asymmetric synthesis and catalysis.

Safety And Hazards

The compound is labeled with the warning hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

properties

IUPAC Name

[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHPMXMJUCLPA-QHNMYUOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene

CAS RN

71042-54-1
Record name (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 2
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 3
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 4
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 5
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Reactant of Route 6
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene

Citations

For This Compound
5
Citations
AP Marchand, J Romanski… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 71042‐54‐1 ], [ 71042‐55‐2 ] C 31 H 28 P 2 , C 31 H 28 P 2 (MW 462.51), (MW 462.51) InChI = 1S/C31H28P2/c1‐5‐13‐26(14‐6‐1)32(27‐15‐7‐2‐8‐16‐27)30‐24‐21‐22‐25(23‐24)…
Number of citations: 1 onlinelibrary.wiley.com
A Allen, P Le Marquand, R Burton… - The Journal of …, 2007 - ACS Publications
Cationic rhodium(I)-catalyzed cyclodimerization of oxabenzonorbornadienes produced naphtho[1,2-b]furan ring systems in a single step with excellent yields and excellent …
Number of citations: 65 pubs.acs.org
P CO - Catalysts & Ligands, 2018 - strem.com
PHOSPHORUS (Compounds) Page 24 info@ strem. com. order@ strem. com. technical@ strem. com. quotation@ strem. com 21 PHOSPHORUS (Compounds) 15-1776 15-1776 (S)-(-)-…
Number of citations: 8 www.strem.com
T UEMATSU - Journal of Ion Exchange, 1999 - jstage.jst.go.jp
種々のイオン交換体を用いた触媒設計に関する我々の研究をまとめた. 1) 酸性イオン交換樹脂を固体酸触媒のモデルとして研究した. その結果, H 型スルホン酸樹脂での誘起不均一性, プロトン-金属…
Number of citations: 0 www.jstage.jst.go.jp
上松敬禧 - 日本イオン交換学会誌, 1999 - jlc.jst.go.jp
種々のイオン交換体を用いた触媒設計に関する我々の研究をまとめた.1) 酸性イオン交換樹脂を固体酸触媒のモデルとして研究した.その結果, H型スルホン酸樹脂での誘起不均一性, プロトン-金属…
Number of citations: 4 jlc.jst.go.jp

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